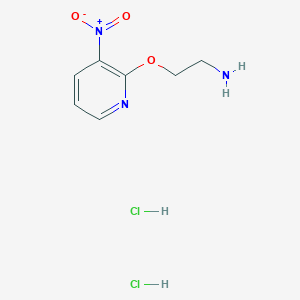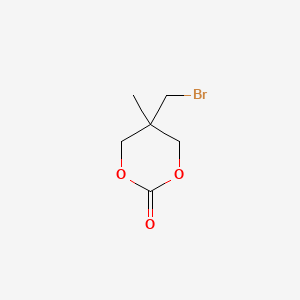
5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the determination of the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis includes the identification of functional groups, the configuration of stereocenters, and the conformation of flexible molecules.Chemical Reactions Analysis
This involves the study of the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, the products formed, and the yield.Physical And Chemical Properties Analysis
This involves the determination of physical properties such as melting point, boiling point, solubility, and density, and chemical properties such as acidity or basicity, reactivity with common reagents, and stability.Wissenschaftliche Forschungsanwendungen
1. Use as a Dye in Biological Experiments
- Application Summary: 5-Bromomethyl-fluorescein, a compound similar to the one you mentioned, is used as a multifunctional dye in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
- Methods of Application: The dye is applied to the biological sample and observed under appropriate conditions. The exact method of application can vary depending on the specific experiment .
- Results or Outcomes: The use of this dye allows for a wide range of observations and analyses in biological research, from basic scientific research to clinical diagnostics .
2. Synthesis of Antioxidants
- Application Summary: 5-(Bromomethyl)furan-2-enones, which are similar to the compound you mentioned, have been synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions . These compounds have shown antioxidant activity .
- Methods of Application: The synthesis involves Wittig reactions of 5-HMF and its derivatives with various phosphoranes . The reaction products were isolated by flash chromatography over silica gel .
- Results or Outcomes: The synthesized enones were observed to affect free-radical oxidation in model systems, in particular, to suppress the generation of reactive oxygen species .
3. Production and Value Addition of Hydrophobic Analogs
- Application Summary: Hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural (HMF), such as 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields . These hydrophobic analogs show promise in supplanting HMF from its derivative chemistry .
- Methods of Application: The production of these analogs involves the dehydration of carbohydrates in suitable carboxylic acids .
- Results or Outcomes: The hydrophobic analogs of HMF simplify their isolation and purification from the aqueous (or polar) reaction media while enhancing their shelf life .
4. pH Indicator
- Application Summary: Bromothymol blue, a compound similar to the one you mentioned, is a pH indicator . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Methods of Application: The indicator is typically sold in solid form as the sodium salt of the acid indicator . It is added to the solution whose pH needs to be measured .
- Results or Outcomes: Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .
5. Dye-Sensitized Solar Cells
- Application Summary: Multifunctional dyes, such as 5-Bromomethyl-fluorescein, are used in emerging fields such as dye-sensitized solar cells . These solar cells are a type of thin film solar cell and are usually transparent, which can be made into windows and skylights. This type of solar cell is known for its easy fabrication.
- Methods of Application: The dye is applied to a semiconductor in a solar cell where it absorbs sunlight and then uses this energy to generate electricity .
- Results or Outcomes: The use of these dyes in solar cells can increase the efficiency of light absorption, leading to higher energy conversion rates .
6. Textile Dyeing
- Application Summary: Multifunctional dyes, such as 5-Bromomethyl-fluorescein, are also widely used in traditional fields such as textile dyeing . They can provide a wide range of colors and shades to fabrics.
- Methods of Application: The dye is usually dissolved in water and the fabric is immersed in the dye solution. The fabric absorbs the dye, changing its color .
- Results or Outcomes: The use of these dyes allows for a wide range of color options for fabrics, enhancing their aesthetic appeal .
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Zukünftige Richtungen
This involves the potential applications of the compound in areas such as medicine, materials science, and energy storage, and the research needed to realize these applications.
Eigenschaften
IUPAC Name |
5-(bromomethyl)-5-methyl-1,3-dioxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-6(2-7)3-9-5(8)10-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPZBWYAWXVJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)OC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



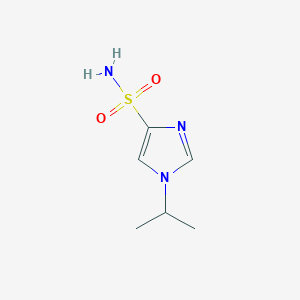
![3-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride](/img/structure/B1447938.png)
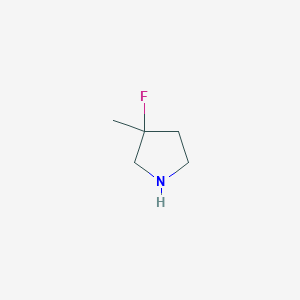
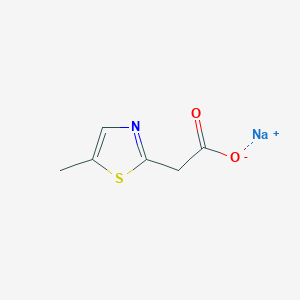
![8-Azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1447948.png)
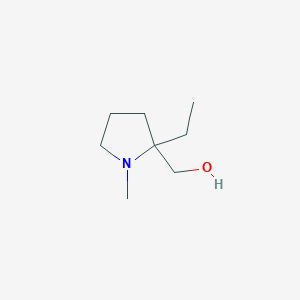
![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1447950.png)
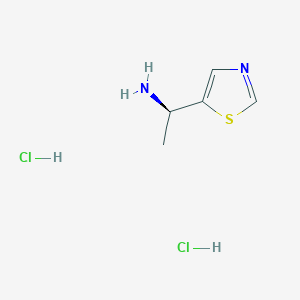
![tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate](/img/structure/B1447954.png)
![2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1447955.png)
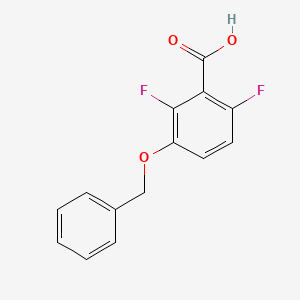
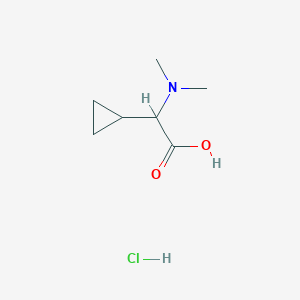
![1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid](/img/structure/B1447958.png)
